molecular formula C8H15NO B026145 4-Isobutylpyrrolidin-2-one CAS No. 61312-87-6

4-Isobutylpyrrolidin-2-one

Cat. No. B026145
CAS RN: 61312-87-6
M. Wt: 141.21 g/mol
InChI Key: GUGXRXLTTHFKHC-UHFFFAOYSA-N
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Description

4-Isobutylpyrrolidin-2-one, also known as Pregabalin Related Compound C, is a chemical compound with the molecular formula C8H15NO and a molecular weight of 141.21 . It is also known by its CAS number 61312-87-6 .


Molecular Structure Analysis

The molecular structure of 4-Isobutylpyrrolidin-2-one consists of 8 carbon atoms, 15 hydrogen atoms, and 1 oxygen atom . The InChI representation of the molecule is InChI=1S/C8H15NO/c1-6(2)3-7-4-8(10)9-5-7/h6-7H,3-5H2,1-2H3,(H,9,10) . The canonical SMILES representation is CC(C)CC1CC(=O)NC1 .


Physical And Chemical Properties Analysis

4-Isobutylpyrrolidin-2-one has a molecular weight of 141.21 g/mol . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the sources I have .

Scientific Research Applications

Chiral Separation in Pharmaceutical Analysis

4-Isobutylpyrrolidin-2-one derivatives are used in chiral separation, which is crucial for determining the enantiomeric purity of pharmaceuticals. The compound’s ability to create enantiomers makes it valuable for chromatographic separation on chiral stationary phases, such as polysaccharide and macrocyclic glycopeptide chiral stationary phases . This process is essential for the development of active pharmaceutical ingredients where the pharmacological activity is often associated with a single enantiomer .

Synthesis of Medicinal Compounds

The pyrrolidin-2-one pharmacophore, to which 4-Isobutylpyrrolidin-2-one belongs, is a key structure in medicinal chemistry. Its derivatives have been extensively studied for their potential in synthesizing new medicinal compounds, particularly since the discovery of piracetam . The introduction of substituents into the 2-pyrrolidone ring, creating a chiral center, remains an active area of research .

Biochemical Research

This compound may also play a role in biochemical research, particularly in studies involving the interaction of small molecules with biological macromolecules. Its structural analogs based on the pyrrolidin-2-one pharmacophore have aroused great interest in this field .

Mechanism of Action

The mechanism of action of 4-Isobutylpyrrolidin-2-one is not available in the sources I have .

Safety and Hazards

4-Isobutylpyrrolidin-2-one is classified as an irritant . For safety measures, it is advised to consult a physician and show the safety data sheet to the doctor in attendance if exposure occurs .

properties

IUPAC Name

4-(2-methylpropyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-6(2)3-7-4-8(10)9-5-7/h6-7H,3-5H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUGXRXLTTHFKHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CC(=O)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40582855
Record name 4-(2-Methylpropyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40582855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Isobutylpyrrolidin-2-one

CAS RN

61312-87-6
Record name Pregabalin lactam
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061312876
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(2-Methylpropyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40582855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-methylpropyl)pyrrolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PREGABALIN LACTAM, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HJE0MYU5XU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is 4-Isobutylpyrrolidin-2-one and how is it formed during Pregabalin synthesis?

A: 4-Isobutylpyrrolidin-2-one is a by-product identified during the synthesis of Pregabalin. While the exact mechanism of its formation is not elaborated upon in the provided research, it's likely generated through a side reaction within the multi-step synthesis process of Pregabalin. [, ]

Q2: How was 4-Isobutylpyrrolidin-2-one characterized in the research?

A: Researchers characterized 4-Isobutylpyrrolidin-2-one using a combination of spectroscopic techniques. These included Infrared Spectroscopy (IR), Proton Nuclear Magnetic Resonance Spectroscopy (1H-NMR), Electrospray Ionization Mass Spectrometry (ESI-MS), and elemental analysis. These techniques provided detailed information about the compound's structure and molecular weight, confirming its identity. [, ]

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